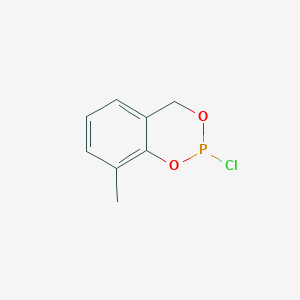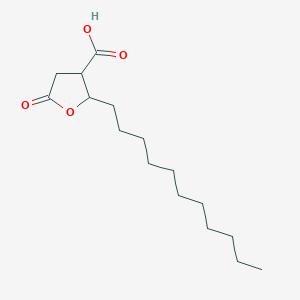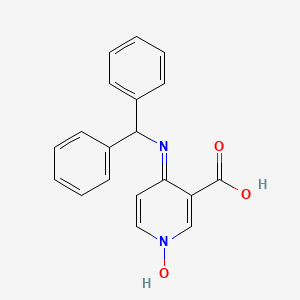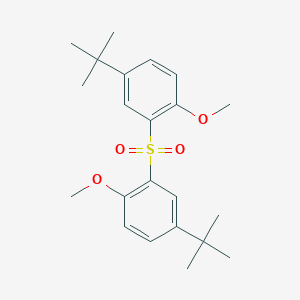![molecular formula C17H14Cl2O6 B12552722 Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- CAS No. 191273-39-9](/img/structure/B12552722.png)
Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of acetic acid groups linked through a methylene bridge to two 4-chloro-2,1-phenyleneoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- typically involves the reaction of 4-chloro-2,1-phenyleneoxy compounds with formaldehyde under acidic conditions to form the methylene bridge
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenyleneoxy compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through binding to specific sites on these targets, leading to changes in their activity and subsequent biological responses. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, 2,2’-[(2,5-dibromo-1,4-phenylene)bis(oxy)]bis-
- Acetic acid, 2,2’-[methylenebis[(4-methyl-2,1-phenylene)oxy]]bis-
Uniqueness
Acetic acid, 2,2’-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis- is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity
Propiedades
Número CAS |
191273-39-9 |
|---|---|
Fórmula molecular |
C17H14Cl2O6 |
Peso molecular |
385.2 g/mol |
Nombre IUPAC |
2-[2-[[2-(carboxymethoxy)-5-chlorophenyl]methyl]-4-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C17H14Cl2O6/c18-12-1-3-14(24-8-16(20)21)10(6-12)5-11-7-13(19)2-4-15(11)25-9-17(22)23/h1-4,6-7H,5,8-9H2,(H,20,21)(H,22,23) |
Clave InChI |
SJTYWYNVLFFTSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)OCC(=O)O)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


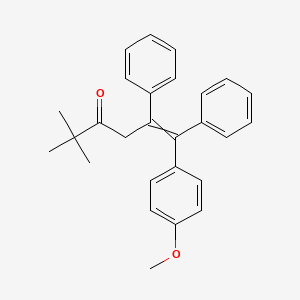
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
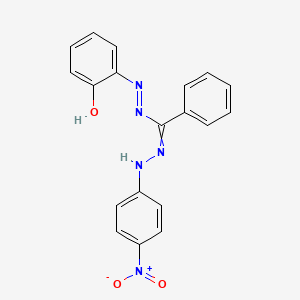
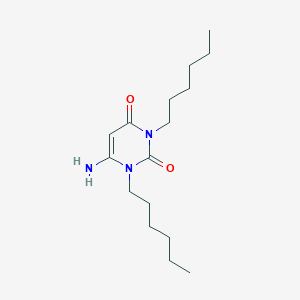
![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
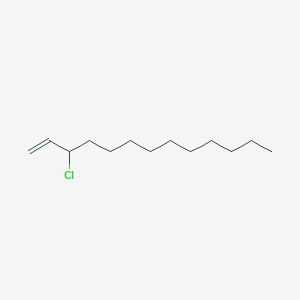
![2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-](/img/structure/B12552697.png)
silane](/img/structure/B12552702.png)
